molecular formula C16H11Cl2NO B11927953 (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone

(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone

Cat. No.: B11927953
M. Wt: 304.2 g/mol
InChI Key: SNKPYMNPXYWFRX-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility.

Properties

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(3-methylindol-1-yl)methanone

InChI

InChI=1S/C16H11Cl2NO/c1-10-9-19(14-8-3-2-5-11(10)14)16(20)15-12(17)6-4-7-13(15)18/h2-9H,1H3

InChI Key

SNKPYMNPXYWFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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